![molecular formula C27H28N2O4S B2680952 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 349441-59-4](/img/structure/B2680952.png)
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Description
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antidiabetic Agents
Benzothiazole derivatives have been investigated for their potential antidiabetic properties. A study highlighted the preparation of benzamide derivatives as part of the search for antidiabetic agents, where a structure-activity relationship study led to the identification of a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Antimicrobial and Anticancer Activities
Research into benzothiazole derivatives has also shown promising antimicrobial and anticancer activities. For instance, novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and exhibited excellent broad-spectrum antimicrobial activity (Padalkar et al., 2014). Similarly, a series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).
Antitubercular Scaffold
The synthesis of benzamide derivatives for anti-tubercular applications was explored, where novel derivatives showed promising activity against Mycobacterium tuberculosis (MTB) without being cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Anticonvulsant and Anti-nociceptive Properties
Benzothiazole derivatives were synthesized and evaluated for their anticonvulsant and anti-nociceptive properties in mice, offering insights into potential treatments for convulsions and pain (Siddiqui et al., 2009).
properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-5-31-22-15-19(16-23(32-6-2)25(22)33-7-3)26(30)28-20-11-9-18(10-12-20)27-29-21-13-8-17(4)14-24(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBIXVLRVQNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
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